1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide
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Overview
Description
1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the reaction of 2-aminomethylimidazo[1,2-a]pyridine with hydrobromic acid to form the hydrobromide salt . This reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents; reactions often conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Aminomethylimidazo[1,2-a]pyridine: The parent compound without the hydrobromide salt.
Uniqueness: 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the hydrobromide salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C8H10BrN3 |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanamine;hydrobromide |
InChI |
InChI=1S/C8H9N3.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5,9H2;1H |
InChI Key |
UTDJGHSBRMAARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN.Br |
Origin of Product |
United States |
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